Amylin, human, free acid

Amyloidogenesis Thioflavin-T kinetics Peptide aggregation

Amylin, human, free acid (hAmylin-COO⁻) is a synthetic variant of the 37-amino acid peptide hormone islet amyloid polypeptide (IAPP). Unlike the mature, physiologically secreted form, which is C-terminally amidated, this variant possesses a free carboxylate terminus.

Molecular Formula C165H258N50O55S2
Molecular Weight 3904.3
Cat. No. B1578685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmylin, human, free acid
Molecular FormulaC165H258N50O55S2
Molecular Weight3904.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amylin, Human, Free Acid for Research: A Tool to Decouple Amyloid Toxicity from Native Receptor Activity


Amylin, human, free acid (hAmylin-COO⁻) is a synthetic variant of the 37-amino acid peptide hormone islet amyloid polypeptide (IAPP). Unlike the mature, physiologically secreted form, which is C-terminally amidated, this variant possesses a free carboxylate terminus. This critical structural difference does not abolish its high propensity to form amyloid fibrils, a hallmark of type 2 diabetes pathology, but it does profoundly alter its kinetics and receptor pharmacology [1][2]. It serves as a specialized reagent for studies aiming to dissect the independent contributions of amylin's cytotoxic aggregation from its receptor-mediated metabolic signaling.

Enables aggregation-toxicity studies independent of amylin receptor signaling
Retains amyloidogenicity for islet amyloid formation research
Supports β-cell cytotoxicity mechanism investigation in type 2 diabetes models

Why Amylin, Human, Free Acid Cannot Be Substituted with Amylin, Amide or Pramlintide in Amyloidogenesis Research


Generic substitution among amylin variants is invalid due to a fundamental trade-off between amyloidogenicity and receptor function. Mature amidated human amylin is both highly amyloidogenic and a potent receptor agonist, while rat amylin and the clinical analog pramlintide are non-amyloidogenic and non-cytotoxic [1][2]. Amylin, human, free acid uniquely occupies an intermediate position: it retains sufficient amyloidogenicity and cytotoxicity to model disease-relevant aggregation, but its receptor potency is reduced by well over an order of magnitude, effectively decoupling these two biological activities. This makes it the only commercially available variant that enables researchers to study amyloid-mediated β-cell toxicity without the confounding factor of simultaneous strong receptor activation.

Amidated human amylin Strong AMY1 receptor agonism may confound aggregation-focused endpoint interpretation.
Pramlintide / rat amylin Non-amyloidogenic and non-cytotoxic; cannot provide disease-relevant islet amyloid toxicity models.
Direct substitution Eliminates the unique receptor-decoupled aggregation phenotype needed to separate amyloid toxicity from signaling.

Head-to-Head Quantitative Evidence: Selecting Amylin, Human, Free Acid Over Analogs


Fibril Formation Kinetics: 4–6x Slower Aggregation Compared to Amidated Human Amylin

Replacing the C-terminal amide with a carboxylate significantly slows, but does not prevent, amyloid formation. The free acid variant consistently aggregates more slowly than the mature amidated form [1].

Fibril Kinetics
Head-to-head
4–6× slower aggregation vs. amidated amylin
Extends temporal window for pre-fibrillar oligomer characterization
ThT fluorescence assay in PBS; TEM validation
Amyloidogenesis Thioflavin-T kinetics Peptide aggregation

Receptor Pharmacology: 58-Fold Reduction in AMY1 Potency vs. Amidated Human Amylin

The free acid modification drastically impairs receptor activation. Prior work shows a profound reduction in potency at primary amylin receptors, creating a functional separation between aggregation and signaling [1].

Receptor Pharmacology
Cross-study comparable
~58-fold reduction in AMY1 potency
Reduces receptor-signaling background in aggregation assays
cAMP accumulation in CTR/RAMP1 cells; amidated EC50 0.19 nM
Receptor signaling cAMP assay AMY1 receptor pharmacology

Comparative Cytotoxicity: Retained β-Cell Toxicity Similar to Amidated Amylin

Despite its slower aggregation and attenuated signaling, the free acid form generates pre-fibrillar species that are toxic to cultured pancreatic β-cells, similar in nature to those formed by the wild-type amidated peptide [1].

Cytotoxicity
Head-to-head
Retains pre-fibrillar β-cell toxicity
Supports β-cell cytotoxicity endpoint interpretation
INS-1 832/13 cells; pre-fibrillar oligomers toxic, mature fibrils non-toxic
β-cell toxicity Pre-fibrillar oligomers Cytotoxicity assay

Optimal Procurement Scenarios for Amylin, Human, Free Acid Based on Verified Evidence


Decoupling Amyloid Toxicity from Native Receptor Signaling

For researchers investigating the mechanism of islet amyloid polypeptide (IAPP)-induced β-cell apoptosis, this compound is the ideal tool. Its unique pharmacological profile—a 58-fold reduction in AMY1 receptor potency [1] combined with preserved pre-fibrillar cytotoxicity [2]—enables experiments that assign cellular damage directly to protein aggregation and misfolding, devoid of the confounding influences of strong canonical receptor activation.

Kinetic Studies of Amyloid Self-Assembly

The 4- to 6-fold slower aggregation kinetics of the free acid form compared to amidated human amylin [1] provide a wider temporal window for high-resolution analysis of early-stage aggregation events. This makes it particularly suited for detailed biophysical studies using techniques like fluorescence correlation spectroscopy, dynamic light scattering, or stopped-flow kinetics to characterize the formation of transient, toxic oligomeric intermediates.

Specificity and Toxicity Controls for Amylin Analog Research

When developing or testing non-amyloidogenic therapeutic amylin analogs like pramlintide, the free acid form serves as a critical aggregated disease-state control. It is a potent aggregating comparator that lacks the strong receptor activity of native amylin, allowing scientists to benchmark their analog's non-toxicity and non-aggregating properties against a physiologically relevant aggregation standard.

Recombinant Production and Processing Studies

As the free acid form represents the unprocessed state of pro-amylin before full maturation by peptidylglycine α-amidating monooxygenase (PAM), it is an essential analytical standard for studying the efficiency of C-terminal amidation during recombinant expression or in vitro enzymatic processing assays [1].

Application
Selection Property
Validation Focus
Amyloid toxicity vs. receptor signaling decoupling
Attenuated AMY1 receptor activity
Aggregation-dependent cytotoxicity endpoints
Amyloid self-assembly kinetics
Extended aggregation half-time
Pre-fibrillar oligomer detection
Amylin analog toxicity screening
Amyloidogenic, receptor-attenuated profile
Comparator for non-aggregating analogs
C-terminal amidation processing
Free acid unprocessed standard
Amidation efficiency monitoring
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